4,4'-Bis(3-aminophenoxy)benzophenone
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Overview
Description
4,4’-Bis(3-aminophenoxy)benzophenone is an organic compound with the molecular formula C25H20N2O3 and a molecular weight of 396.44 g/mol . This compound is characterized by the presence of two aminophenoxy groups attached to a benzophenone core. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
4,4’-Bis(3-aminophenoxy)benzophenone has a wide range of applications in scientific research:
Preparation Methods
The synthesis of 4,4’-Bis(3-aminophenoxy)benzophenone typically involves the reaction of corresponding ketone compounds with aniline under basic conditions . The general synthetic route includes:
Reactants: The starting materials include a ketone compound and aniline.
Reaction Conditions: The reaction is carried out in the presence of a basic solvent such as sodium hydroxide solution.
Procedure: The reactants are mixed in a molar ratio and heated to an appropriate temperature to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
4,4’-Bis(3-aminophenoxy)benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The aminophenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism by which 4,4’-Bis(3-aminophenoxy)benzophenone exerts its effects involves its interaction with specific molecular targets. The aminophenoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity . The benzophenone core can also participate in photochemical reactions, making it useful in photodynamic therapy and other applications .
Comparison with Similar Compounds
4,4’-Bis(3-aminophenoxy)benzophenone can be compared with other similar compounds such as:
4,4’-Bis(4-aminophenoxy)benzophenone: This compound has similar structural features but with different substitution patterns, leading to variations in reactivity and applications.
Bis(4-aminophenoxy)phenylmethanone: Another related compound with distinct properties and uses.
The uniqueness of 4,4’-Bis(3-aminophenoxy)benzophenone lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
63948-92-5 |
---|---|
Molecular Formula |
C25H22N2O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[4,4-bis(3-aminophenoxy)cyclohexa-1,5-dien-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H22N2O3/c26-20-8-4-10-22(16-20)29-25(30-23-11-5-9-21(27)17-23)14-12-19(13-15-25)24(28)18-6-2-1-3-7-18/h1-14,16-17H,15,26-27H2 |
InChI Key |
SZOSBUBZKMVMGS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N |
Canonical SMILES |
C1C=C(C=CC1(OC2=CC=CC(=C2)N)OC3=CC=CC(=C3)N)C(=O)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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